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Compound of Interest

Compound Name: 1-(3,4-Dimethoxyphenyl)ethanol

Cat. No.: B1196505

An In-depth Technical Guide to 1-(3,4-
Dimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral
properties of 1-(3,4-Dimethoxyphenyl)ethanol, a substituted benzyl alcohol with potential
applications in organic synthesis and as a building block for more complex molecules. This
document consolidates key data, including physicochemical parameters, detailed
spectroscopic information (NMR and IR), and established experimental protocols for its
synthesis. In the absence of direct biological activity data for the title compound, a hypothetical
signaling pathway is proposed based on the known antioxidant and anti-inflammatory activities
of structurally related phenolic compounds, providing a basis for future biological investigation.

Physicochemical Properties

1-(3,4-Dimethoxyphenyl)ethanol, also known as a-methylveratryl alcohol, is a
dimethoxybenzene derivative. Its core physical and chemical properties are summarized in the
tables below.

Table 1: General and Physical Properties of 1-(3,4-Dimethoxyphenyl)ethanol
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Property Value Reference
1-(3,4-

IUPAC Name _ [1]
dimethoxyphenyl)ethanol
a-methylveratryl alcohol, 1-

Synonyms (3,4-dimethoxyphenyl)ethan-1-  [1]
ol

CAS Number 5653-65-6 [2]

Molecular Formula C10H1403 [2]

Molecular Weight 182.22 g/mol [1]
Not explicitly stated; likely a

Appearance o ) ]
liquid or low-melting solid

Boiling Point 284.7 £ 35.0 °C at 760 mmHg [2]

Density 1.1 £ 0.1 g/cm?3 [2]

Melting Point Not available [2]

Table 2: Chemical Identifiers of 1-(3,4-Dimethoxyphenyl)ethanol

Identifier String

SMILES CC(C1=CC(=C(C=C1)OC)OC)O

inChi INChI=1S/C10H1403/c1-7(11)8-4-5-9(12-
2)10(6-8)13-3/h4-7,11H,1-3H3

InChiKey RTWOAVKBRMACKZ-UHFFFAOYSA-N

Table 3: Predicted Solubility of 1-(3,4-Dimethoxyphenyl)ethanol
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Solvent

Predicted Solubility

Rationale

Water

Sparingly soluble

The presence of a hydroxyl
group allows for some
hydrogen bonding with water,
but the aromatic ring and
methoxy groups impart

significant nonpolar character.

Ethanol, Methanol

Soluble

"Like dissolves like"; the
molecule shares structural
similarities with these polar

protic solvents.

DMSO, DMF

Soluble

These are polar aprotic
solvents capable of dissolving
a wide range of organic

compounds.

Chloroform, Dichloromethane

Soluble

The molecule has sufficient
nonpolar character to dissolve

in these chlorinated solvents.

Hexane

Sparingly soluble

The polarity from the hydroxyl
and methoxy groups will limit
solubility in highly nonpolar

solvents like hexane.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for 1-(3,4-Dimethoxyphenyl)ethanol provides detailed structural information.

The assigned chemical shifts from the Biological Magnetic Resonance Bank (BMRB) entry

bmse010004 are presented below.[3]

Table 4: *H and 3C NMR Spectral Data for 1-(3,4-Dimethoxyphenyl)ethanol (Solvent: CDCIs)

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/product/b1196505?utm_src=pdf-body
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse010004
https://www.benchchem.com/product/b1196505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
-CH(OH)- 4.84 (quartet) 70.4
-CHs (ethanol) 1.46 (doublet) 25.1

Ar-H

6.8-6.9 (multiplet)

109.2, 110.9, 118.1

Ar-C (quaternary)

138.2, 148.5, 149.0

-OCHs

3.87 (singlet), 3.88 (singlet)

55.8, 55.9

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for 1-(3,4-Dimethoxyphenyl)ethanol is not readily

available in the searched literature. However, based on its functional groups, the following

characteristic absorption peaks are expected:

Table 5: Predicted FT-IR Absorption Peaks for 1-(3,4-Dimethoxyphenyl)ethanol

Expected
Functional Group Vibration Wavenumber Intensity
(cm™)
Alcohol O-H stretch 3500 - 3200 Strong, Broad
Alkane C-H stretch 3000 - 2850 Medium-Strong
Aromatic C-H stretch 3100 - 3000 Medium
Aromatic C=C stretch 1600 - 1450 Medium
Alcohol C-O stretch 1260 - 1050 Strong
Ether C-O stretch 1300 - 1000 Strong

Experimental Protocols

Two primary methods for the synthesis of 1-(3,4-Dimethoxyphenyl)ethanol have been

documented.
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Synthesis via Catalytic Hydrogenation of 3,4-
Dimethoxyacetophenone

This method involves the reduction of the ketone functionality of 3,4-dimethoxyacetophenone.

Reactants: 3,4-Dimethoxyacetophenone

o Catalyst: Raney-nickel

e Solvent: Water

e Temperature: 70-85°C

o Pressure: 8-10 bar of Hydrogen

e Procedure:

o

In a hydrogenation vessel, 3,4-dimethoxyacetophenone is combined with a slurry of finely-
powdered Raney-nickel catalyst in water.

o The reactor is flushed with nitrogen and then with hydrogen.

o The mixture is stirred intensively under 8-10 bar of hydrogen pressure at a temperature of
70-85°C.

o The reaction is monitored by hydrogen consumption and typically proceeds for several
hours.

o Upon completion, the catalyst is filtered off, and the product is isolated from the aqueous
solution.

[3,4-Dimethoxyacetophenone] Reduction

|
< 1-(3,4-Dimethoxyphenyl)ethanol
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Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol via Catalytic Hydrogenation.

Synthesis via Grignhard Reaction of 3,4-
Dimethoxybenzaldehyde

This alternative synthesis route utilizes a Grignard reagent to form the carbon-carbon bond.
o Reactants: 3,4-Dimethoxybenzaldehyde (Veratraldehyde), Methylmagnesium iodide

e Solvent: Anhydrous ether (typically diethyl ether or THF)

e Procedure:

o A solution of 3,4-dimethoxybenzaldehyde in an anhydrous ether is prepared in a reaction
vessel under an inert atmosphere (e.g., nitrogen or argon).

o A solution of methylmagnesium iodide in the same solvent is added dropwise to the
aldehyde solution, typically at a reduced temperature (e.g., 0°C) to control the exothermic
reaction.

o The reaction mixture is stirred for a period to ensure complete reaction.

o The reaction is then quenched by the slow addition of a saturated aqueous solution of
ammonium chloride or dilute acid.

o The product is extracted into an organic solvent, and the organic layer is washed, dried,
and concentrated to yield 1-(3,4-Dimethoxyphenyl)ethanol.

@:4'Dimethoxybenzaldehy de] Grignard Reaction

1-(3,4-Dimethoxyphenyl)ethanol

1. CH3Mgl

2. Aqueous Workup
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Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol via Grignard Reaction.

Biological Activity and Signaling Pathways
(Hypothetical)

As of the date of this document, there is no specific published research detailing the biological
activity or signaling pathway engagement of 1-(3,4-Dimethoxyphenyl)ethanol. However,
based on the well-documented activities of structurally similar phenolic and polyphenolic
compounds, a plausible hypothesis is that this molecule may exhibit antioxidant and anti-
inflammatory properties.

Many phenolic compounds exert their effects by modulating key signaling pathways involved in
cellular stress and inflammation. A hypothetical pathway is presented below, suggesting
potential mechanisms of action for 1-(3,4-Dimethoxyphenyl)ethanol.

Proposed Antioxidant and Anti-inflammatory Signaling
Pathway

It is hypothesized that 1-(3,4-Dimethoxyphenyl)ethanol could potentially:

e Scavenge Reactive Oxygen Species (ROS): Directly neutralize free radicals due to the
electron-donating nature of the hydroxyl and methoxy groups on the aromatic ring.

e Modulate Nrf2 Signaling: Activate the Nrf2 transcription factor, leading to the upregulation of
antioxidant response element (ARE)-driven genes, which encode for protective enzymes like
heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

« Inhibit NF-kB Signaling: Suppress the activation of the NF-kB pathway, a key regulator of
inflammation. This could occur through the inhibition of IkB kinase (IKK), which would
prevent the degradation of IkBa and the subsequent translocation of NF-kB to the nucleus,
thereby reducing the expression of pro-inflammatory cytokines such as TNF-a, IL-6, and IL-

1B.
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Proposed Antioxidant Pathway

1-(3,4-Dimethoxyphenyl)ethanol
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Hypothetical Signaling Pathways for 1-(3,4-Dimethoxyphenyl)ethanol.
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Disclaimer: The biological activities and signaling pathways described above are hypothetical
and based on the known properties of structurally related compounds. Further experimental
validation is required to confirm these potential effects for 1-(3,4-Dimethoxyphenyl)ethanol.

Conclusion

1-(3,4-Dimethoxyphenyl)ethanol is a well-characterized compound with established synthetic
routes and detailed spectroscopic data. While its biological activities remain to be elucidated,
its structural features suggest potential for further investigation, particularly in the areas of
antioxidant and anti-inflammatory research. This technical guide serves as a foundational
resource for researchers interested in exploring the chemical and potential biological properties
of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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